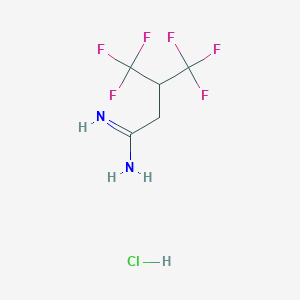

4,4,4-三氟-3-(三氟甲基)丁酰胺;盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of fluorinated compounds often involves the use of fluorinating agents or the reaction of fluorinated precursors with other reagents. For instance, the synthesis of trifluoromethyl-substituted dielectrophiles can be achieved through acylation with trifluoroacetic anhydride, as described in the synthesis of 4,4,4-trifluoro-3,3-dihydroxy-2-methyl-1-(thien-2-yl)butan-1-one . Additionally, the synthesis of acyl cyanides can be accomplished via acid-catalyzed detrifluoroacetylation of hydroxyimino derivatives of 1,3-dicarbonyl compounds . These methods could potentially be adapted for the synthesis of 4,4,4-Trifluoro-3-(trifluoromethyl)butanimidamide;hydrochloride.

Molecular Structure Analysis

X-ray structural analysis is a common technique used to determine the molecular structure of fluorinated compounds. For example, the crystal structure of a trifluoromethyl-substituted dielectrophile revealed inter- and intramolecular hydrogen bonds, which are significant for understanding the compound's stability and reactivity . Such analysis could be applied to 4,4,4-Trifluoro-3-(trifluoromethyl)butanimidamide;hydrochloride to gain insights into its molecular conformation and potential interactions.

Chemical Reactions Analysis

Fluorinated compounds can undergo various chemical reactions, including cyclocondensation and hydrocyanation. Cyclocondensation of a trifluoromethyl-substituted precursor with hydrazine hydrochloride led to the formation of a pyrazole derivative . Similarly, hydrocyanation of 4-(trifluoromethyl)pyrimidin-2(1H)-ones resulted in the formation of Michael-like 1,4-conjugate adducts . These reactions highlight the reactivity of fluorinated compounds and could be relevant to the chemical behavior of 4,4,4-Trifluoro-3-(trifluoromethyl)butanimidamide;hydrochloride.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are influenced by the presence of fluorine atoms. For instance, the orthogonal intramolecular C–F···C=O interaction observed in the crystal state of a trifluoromethylated compound may stabilize certain conformations . Additionally, the high thermal stability and resistance to aqueous hydrolysis of certain fluorinating agents, such as phenylsulfur trifluorides, indicate the robustness of fluorinated compounds . These properties are important for the practical application and handling of 4,4,4-Trifluoro-3-(trifluoromethyl)butanimidamide;hydrochloride.

科学研究应用

离子液体中的溶解度和扩散率

Shiflett 和 Yokozeki (2006) 的研究探索了氢氟碳化合物在室温离子液体中的溶解度和扩散率,为气体吸收技术中的应用提供了至关重要的数据。本研究提供了氟化化合物与离子液体相互作用的见解,这可能与涉及“4,4,4-三氟-3-(三氟甲基)丁酰胺;盐酸盐”的环境和工业过程相关 (Shiflett & Yokozeki, 2006).

具有离子液体极性域的微乳液

高等人 (2004) 专注于使用离子液体形成微乳液,这可能与研究“4,4,4-三氟-3-(三氟甲基)丁酰胺;盐酸盐”在各种溶剂中的应用以及在材料科学、制药和化学工程中的应用相关 (Gao et al., 2004).

有机溶剂和离子液体微乳液聚集体

Yanan Gao 等人 (2009) 关于在有机溶剂存在下离子液体 (IL) 微乳液形成过程的工作扩展了我们对溶剂与氟化化合物相互作用的理解,这可能会影响新型材料和萃取工艺的开发 (Yanan Gao et al., 2009).

涉及单宁、类黄酮和离子液体的溶液中的相平衡

Bogel-Łukasik 等人 (2010) 的研究深入探讨了酚类化合物在离子液体中的溶解度,这可能适用于研究“4,4,4-三氟-3-(三氟甲基)丁酰胺;盐酸盐”在生物萃取和绿色化学中的潜在应用 (Bogel-Łukasik et al., 2010).

离子液体中聚苯胺的电合成

Qi Ximin 等人 (2005) 关于离子液体中苯胺电聚合的研究提出了一种可能与“4,4,4-三氟-3-(三氟甲基)丁酰胺;盐酸盐”的电化学应用相关的方法,突出了其在导电聚合物和材料科学发展中的潜力 (Qi Ximin et al., 2005).

属性

IUPAC Name |

4,4,4-trifluoro-3-(trifluoromethyl)butanimidamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F6N2.ClH/c6-4(7,8)2(1-3(12)13)5(9,10)11;/h2H,1H2,(H3,12,13);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQNQDUOAZGIURF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)C(F)(F)F)C(=N)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClF6N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.56 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3,5-dichlorobenzamide](/img/structure/B2516876.png)

![3-[4-(2-Fluorophenyl)piperazine-1-carbonyl]-6-nitrochromen-2-one](/img/structure/B2516878.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride](/img/structure/B2516879.png)

![3-methoxy-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2516880.png)

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-1-ethyl-N-(2-morpholinoethyl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2516884.png)

![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B2516885.png)

![2-[[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]-methylamino]-N-propan-2-ylacetamide](/img/structure/B2516887.png)